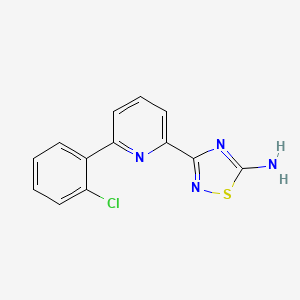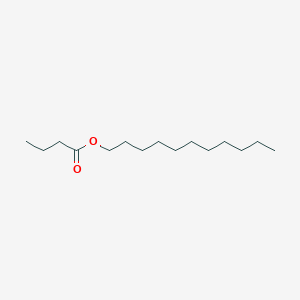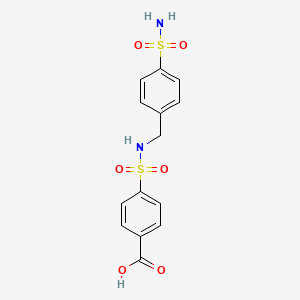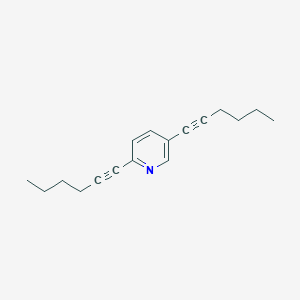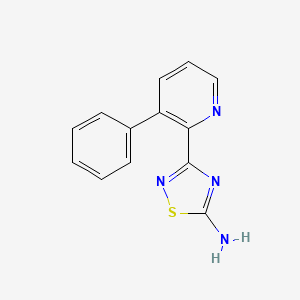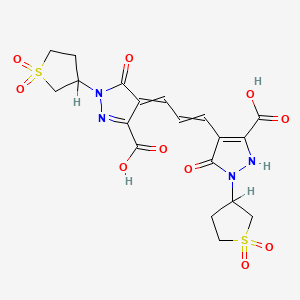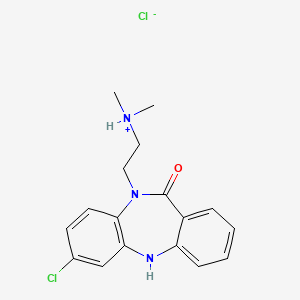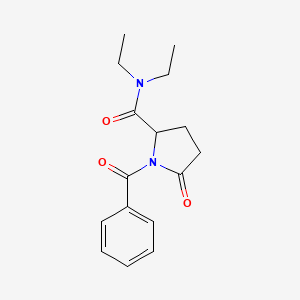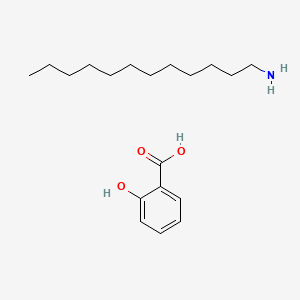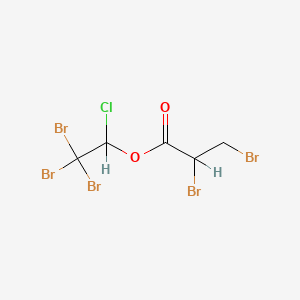
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is a halogenated organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate typically involves the halogenation of precursor compounds under controlled conditions. One common method includes the reaction of 2,3-dibromopropionic acid with 2,2,2-tribromo-1-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the original compound.
Applications De Recherche Scientifique
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Tribromo-1-chloroethanol
- 2,3-Dibromopropionic acid
- 2,2,2-Tribromoethanol
Uniqueness
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties
Propriétés
Numéro CAS |
59866-72-7 |
|---|---|
Formule moléculaire |
C5H4Br5ClO2 |
Poids moléculaire |
531.06 g/mol |
Nom IUPAC |
(2,2,2-tribromo-1-chloroethyl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C5H4Br5ClO2/c6-1-2(7)3(12)13-4(11)5(8,9)10/h2,4H,1H2 |
Clé InChI |
NGCYKKQMUGJOQS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)OC(C(Br)(Br)Br)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



